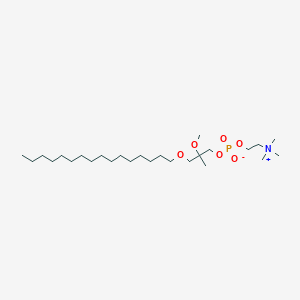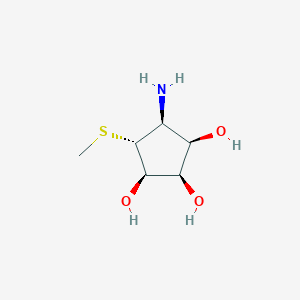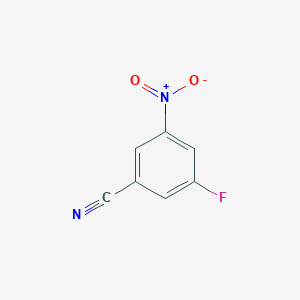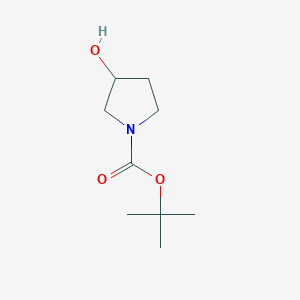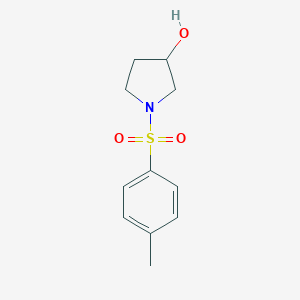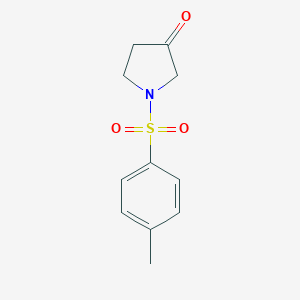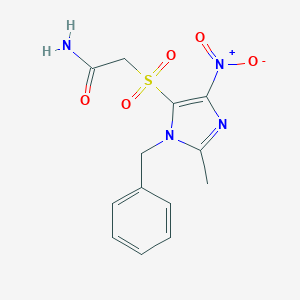
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)-, also known as MNPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- involves the inhibition of specific enzymes and proteins, which are essential for the growth and survival of cancer cells, bacteria, and viruses. Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions.
Effets Biochimiques Et Physiologiques
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- has been shown to have significant biochemical and physiological effects on various cell types. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- has several advantages and limitations for lab experiments. One of the main advantages is its high potency and specificity towards specific targets. However, its complex synthesis method and limited solubility in water can pose challenges for researchers.
Orientations Futures
There are several future directions for the research and development of Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)-. One potential area of research is the optimization of its synthesis method to improve its yield and purity. Additionally, the development of Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)--based drugs for the treatment of various diseases such as cancer, bacterial infections, and viral infections is an exciting direction for future research.
In conclusion, Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- is a promising chemical compound that has significant potential for various scientific research applications. Its unique properties and mechanism of action make it an attractive candidate for the development of new drugs and therapies. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- is synthesized through a multi-step process involving the reaction of 2-methyl-4-nitroimidazole with various reagents to form the desired product. The synthesis of Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anticancer, antibacterial, and antiviral activities, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
110579-18-5 |
|---|---|
Nom du produit |
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- |
Formule moléculaire |
C13H14N4O5S |
Poids moléculaire |
338.34 g/mol |
Nom IUPAC |
2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfonylacetamide |
InChI |
InChI=1S/C13H14N4O5S/c1-9-15-12(17(19)20)13(23(21,22)8-11(14)18)16(9)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,14,18) |
Clé InChI |
STEWSPJNLNKNKN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)S(=O)(=O)CC(=O)N)[N+](=O)[O-] |
SMILES canonique |
CC1=NC(=C(N1CC2=CC=CC=C2)S(=O)(=O)CC(=O)N)[N+](=O)[O-] |
Autres numéros CAS |
110579-18-5 |
Synonymes |
2-((2-Methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-yl)sulfonyl)acetam ide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



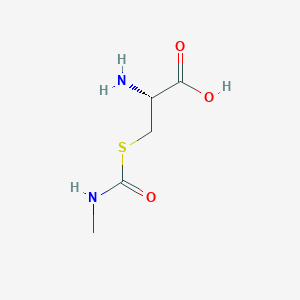
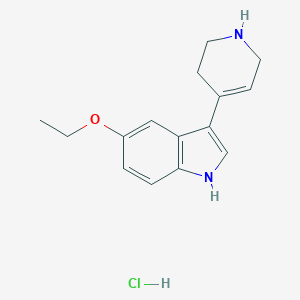
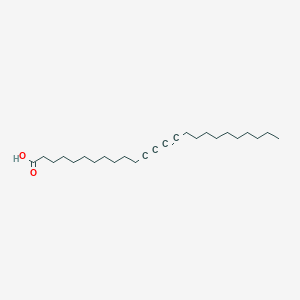
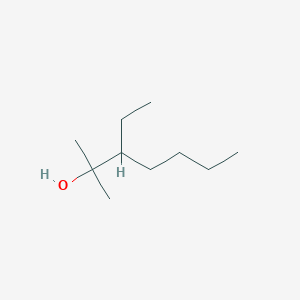
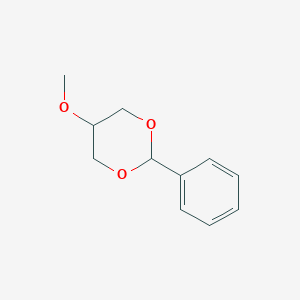
![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)
